ethyl 6-(3-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(3-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including a bromobenzoyl group, a methoxyethyl group, and a triazatricyclic core, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:
Formation of the Triazatricyclic Core: The triazatricyclic core can be synthesized through a series of cyclization reactions starting from appropriate precursors. This often involves the use of strong acids or bases to facilitate ring closure.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a nucleophilic substitution reaction, where a bromobenzoyl chloride reacts with an amine group on the triazatricyclic core.
Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced through an alkylation reaction, where an appropriate alkyl halide reacts with a nucleophilic site on the molecule.
Esterification: The final step involves esterification to form the ethyl ester group, which can be achieved using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromobenzoyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazatricyclic structure makes it a candidate for the synthesis of novel materials with specific electronic or photonic properties.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which ethyl 6-(3-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-(3-methoxybenzoyl)imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Ethyl 6-(3-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to the presence of the bromobenzoyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The methoxyethyl group also contributes to its unique solubility and interaction properties.
This compound’s combination of functional groups and tricyclic structure sets it apart from similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C24H21BrN4O5 |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
ethyl 6-(3-bromobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C24H21BrN4O5/c1-3-34-24(32)18-14-17-20(26-19-9-4-5-10-28(19)23(17)31)29(11-12-33-2)21(18)27-22(30)15-7-6-8-16(25)13-15/h4-10,13-14H,3,11-12H2,1-2H3 |
InChI Key |
GQSBZACKRXDAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Br)CCOC |
Origin of Product |
United States |
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